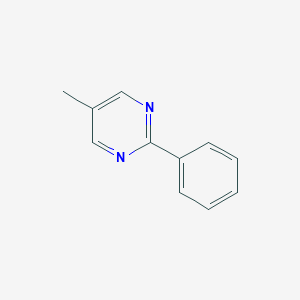
2-溴-4,6-二苯基嘧啶
描述
2-Bromo-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
2-Bromo-4,6-diphenylpyrimidine is a solid substance at 20°C . It appears as a white to light yellow powder or crystal . The melting point ranges from 127.0 to 131.0°C .科学研究应用
合成应用和机理见解
胺化中的SN(ANRORC)机理:2-卤代-4,6-二苯基嘧啶(包括2-溴-4,6-二苯基嘧啶)的胺化反应已经过研究,揭示了通过SN(ANRORC)机理的重要途径,特别是在液氨中存在钾酰胺时。这个过程促进了向相应的2-氨基化合物转化,提供了对涉及开环机理的亲核取代反应的见解 (Kroon和Plas,2010)。
钯催化的C-C偶联:在合成新型吡啶衍生物的背景下,2-溴-4,6-二苯基嘧啶在钯催化的Suzuki交叉偶联反应中作为前体。该方法能够有效生成结构多样的嘧啶,突出了其在为材料科学和药物开发等各种应用创造复杂分子的效用 (Ahmad等人,2017)。
生物活性
腺苷受体拮抗剂:源自2-溴-4,6-二苯基嘧啶的氨基甲酸酯取代的2-氨基-4,6-二苯基嘧啶已被评估为潜在的腺苷A1和A2A受体拮抗剂。这些化合物表现出有希望的双重亲和力,表明它们在治疗帕金森病等治疗应用中的潜力。这强调了2-溴-4,6-二苯基嘧啶在开发生物活性分子中的重要性 (Robinson等人,2016)。
抗病毒和抗菌剂
抗病毒活性:已经合成2-溴-4,6-二苯基嘧啶的衍生物并评估了它们的抗病毒活性,证明了对各种病毒的潜力。这包括对6-溴-2,3-二取代-4(3H)-喹唑啉酮等化合物的研究,突出了使用2-溴-4,6-二苯基嘧啶作为抗病毒研究基础结构的更广泛意义 (Dinakaran等人,2003)。
材料科学和化学信息学
Suzuki交叉偶联和DFT研究:2-溴-4,6-二苯基嘧啶的用途延伸到材料科学,其中它的衍生物是通过Suzuki交叉偶联反应合成的。这些衍生物使用密度泛函理论(DFT)进一步分析,以阐明它们的电子性质,证明了该化合物在合成和分析具有液晶和其他先进材料潜在应用的新型材料方面的多功能性 (Ahmad等人,2017)。
安全和危害
2-Bromo-4,6-diphenylpyrimidine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Mode of Action
The mode of action of 2-Bromo-4,6-diphenylpyrimidine is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
属性
IUPAC Name |
2-bromo-4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIIKKUKINTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306730 | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56181-49-8 | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the significance of the dimerization reaction described in the paper?
A1: The paper [] describes an efficient method for synthesizing 2,2′-bipyrimidines from 2-halopyrimidines. This is significant because 2,2′-bipyrimidines are important building blocks in various fields, including pharmaceuticals, materials science, and catalysis. Specifically, the paper highlights the dimerization of 2-bromo-4,6-diphenylpyrimidine to its corresponding 2,2′-bipyrimidine derivative. This reaction utilizes nickel chloride, triphenylphosphine, and zinc in dimethylformamide as a solvent. This methodology provides a useful route to access diverse 2,2′-bipyrimidine derivatives, which can then be further modified for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


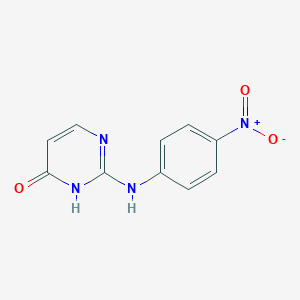
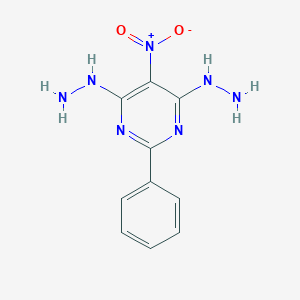
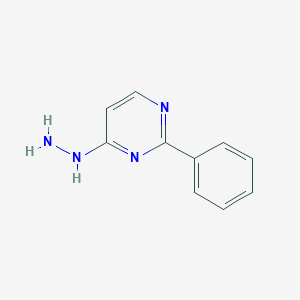

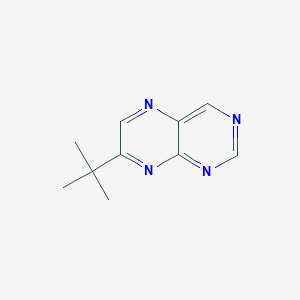

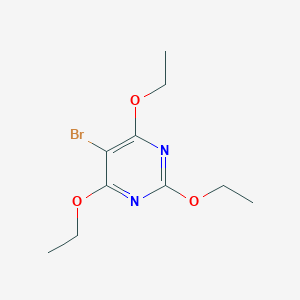
![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)



